molecular formula C10H11Cl3O2Si B8038017 Acetoxyphenethyltrichlorosilane

Acetoxyphenethyltrichlorosilane

Cat. No.: B8038017
M. Wt: 297.6 g/mol
InChI Key: ARAWRZIBMXRJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetoxyphenethyltrichlorosilane is an organosilicon compound with the chemical formula C10H11Cl3O2SiThis compound is primarily used as a chemical intermediate in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoxyphenethyltrichlorosilane can be synthesized through the reaction of acetoxyphenylacetonitrile with trichlorosilane in a suitable reaction solvent. The reaction mixture is heated to a vigorous boil, and the product is then filtered to obtain the desired compound .

Industrial Production Methods

The industrial production of this compound typically involves the direct chlorination of technical grade silicon, followed by the reaction with acetoxyphenylacetonitrile. The process may include steps such as distillation and purification to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetoxyphenethyltrichlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetoxyphenethyltrichlorosilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetoxyphenethyltrichlorosilane involves its ability to react with various nucleophiles, leading to the formation of substituted silanes. The trichlorosilyl group is highly reactive and can undergo hydrolysis to form silanols, which can further react with other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetoxyphenethyltrichlorosilane is unique due to the presence of both the acetoxy and trichlorosilyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organosilicon compounds .

Properties

IUPAC Name

[2-(2-trichlorosilylethyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3O2Si/c1-8(14)15-10-5-3-2-4-9(10)6-7-16(11,12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAWRZIBMXRJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetoxyphenethyltrichlorosilane
Reactant of Route 2
Reactant of Route 2
Acetoxyphenethyltrichlorosilane
Reactant of Route 3
Reactant of Route 3
Acetoxyphenethyltrichlorosilane
Reactant of Route 4
Reactant of Route 4
Acetoxyphenethyltrichlorosilane
Reactant of Route 5
Reactant of Route 5
Acetoxyphenethyltrichlorosilane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Acetoxyphenethyltrichlorosilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.